2-Bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide
Overview
Description
2-Bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide is a chemical compound with the molecular formula C9H9BrN2O·HBr It is a brominated derivative of 2-methylpyridine, featuring a bromoethyl ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the bromination of 2-methylpyridine followed by subsequent functional group modifications. One common method involves the reaction of 2-methylpyridine with bromoacetyl chloride in the presence of a suitable base, such as triethylamine, to form the bromoethyl ketone intermediate. The resulting compound is then treated with hydrobromic acid to yield 2-bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production typically employs optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield the corresponding alcohol or amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation.
Industry: It is utilized in the manufacturing of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
2-Bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide is similar to other brominated pyridine derivatives, such as 2-bromo-1-(pyridin-3-yl)ethanone and 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. its unique structural features, such as the presence of the methyl group on the pyridine ring, contribute to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
2-Bromo-1-(pyridin-3-yl)ethanone
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
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Properties
IUPAC Name |
2-bromo-1-(2-methylpyridin-3-yl)ethanone;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.BrH/c1-6-7(8(11)5-9)3-2-4-10-6;/h2-4H,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQWBFDKASRNBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)CBr.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
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